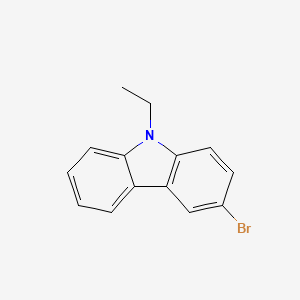

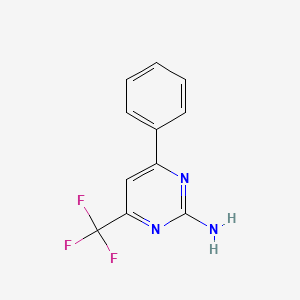

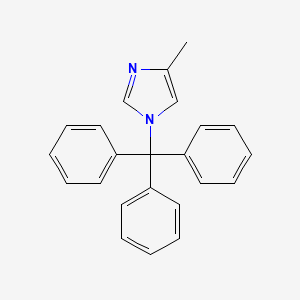

![molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6](/img/structure/B1268598.png)

[Bromo(difluoro)methyl]benzene

説明

Synthesis Analysis

The synthesis of [Bromo(difluoro)methyl]benzene involves selective preparation methods that utilize precursor compounds and specific reagents to introduce bromo and difluoro methyl groups onto the benzene ring. One approach involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the formation of the desired compound through a reaction that allows for the introduction of the bromo and difluoromethyl groups in a controlled manner (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of various benzene derivatives, including those with bromo and bromomethyl substituents. These studies reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are crucial in understanding the molecular packing and the impact of substituents on the benzene ring. The variability in packing motifs among closely chemically similar compounds highlights the influence of substituent positioning on the structural dynamics of these molecules (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

[Bromo(difluoro)methyl]benzene serves as a versatile starting material for organometallic synthesis, enabling the creation of synthetically useful reactions. The presence of the bromo and difluoromethyl groups facilitates reactions with organometallic intermediates, such as phenylmagnesium, -lithium, and -copper, leading to diverse synthetic pathways and the construction of complex organic molecules (Porwisiak & Schlosser, 1996).

Physical Properties Analysis

The physical properties of [Bromo(difluoro)methyl]benzene and its derivatives, including melting points, boiling points, and solubilities, are influenced by the nature and position of substituents on the benzene ring. X-ray crystallography reveals that despite the close chemical similarity among compounds, their packing motifs and, consequently, their physical properties, can vary significantly, underscoring the complexity of predicting physical properties based solely on chemical structure (Jones, Kuś, & Dix, 2012).

Chemical Properties Analysis

The chemical properties of [Bromo(difluoro)methyl]benzene, including reactivity patterns and stability, are critical for its application in synthetic chemistry. Its ability to undergo organometallic reactions, serve as a precursor for the synthesis of complex molecules, and participate in reactions leading to the formation of various functionalized products showcases its versatility and the importance of understanding its chemical behavior in detail (Porwisiak & Schlosser, 1996).

科学的研究の応用

Synthesis of Organic Compounds

- [Bromo(difluoro)methyl]benzene derivatives were involved in radical addition reactions to synthesize difluoro or monofluoroacetyl-substituted acetals and other compounds, highlighting the compound's role in complex organic syntheses (Kondratov et al., 2015).

Radiosynthesis and Labeling Agents

- The compound was used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing its potential in creating labeling agents for imaging and diagnostic purposes (Namolingam et al., 2001).

Study of Molecular Interactions

- Studies on the dynamics of solute-solvent complexation involved [Bromo(difluoro)methyl]benzene derivatives to understand rapid chemical exchange processes, highlighting its utility in studying fundamental chemical interactions (Zheng et al., 2005).

Crystallographic Analysis

- Various benzene derivatives, including [Bromo(difluoro)methyl]benzene, were analyzed for their structural properties, demonstrating the compound's relevance in crystallographic studies and material science (Jones et al., 2012).

Grignard Reagent Formation

- The compound was part of studies examining the formation of Grignard reagents and their rearrangement, indicative of its importance in organometallic chemistry and synthesis (Klink et al., 2002).

Spectroscopic Analysis

- Spectroscopic studies involving [Bromo(difluoro)methyl]benzene derivatives helped in the understanding of molecular vibrations and geometry, crucial for molecular spectroscopy and analytical chemistry (Ramalingam et al., 2010).

Safety And Hazards

将来の方向性

The field of difluoromethylation, which includes compounds like “[Bromo(difluoro)methyl]benzene”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

特性

IUPAC Name |

[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSMVSYCNNAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348737 | |

| Record name | [bromo(difluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bromo(difluoro)methyl]benzene | |

CAS RN |

83170-17-6 | |

| Record name | [bromo(difluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromodifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

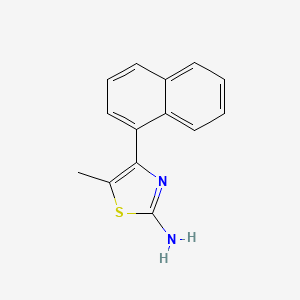

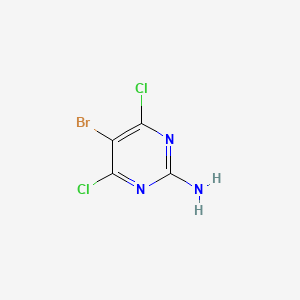

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

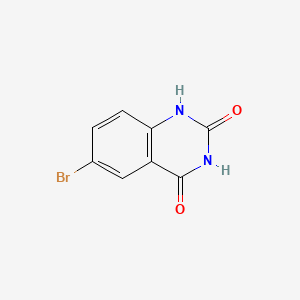

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

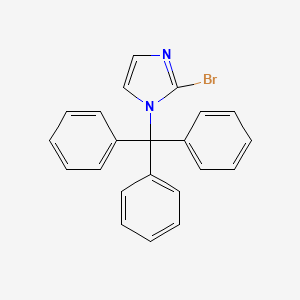

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)